3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
Description
Overview of Thiadiazole Isomers and Their Chemical Significance
Thiadiazole is an aromatic five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. nih.govoaji.net These heterocycles are of great importance in medicinal chemistry and new drug development, with various derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govoaji.net The presence of sulfur and nitrogen heteroatoms in the ring structure increases membrane permeability and enhances the ability of these compounds to act as versatile hydrogen bond acceptors. isres.org Thiadiazoles are also utilized in agriculture as herbicides and bactericides and in technology as dyes and corrosion inhibitors. nih.govisres.org
There are four constitutional isomers of thiadiazole, distinguished by the relative positions of the heteroatoms in the ring. nih.govwikipedia.orgutq.edu.iq
| Isomer Name | Molecular Formula |
| 1,2,3-Thiadiazole | C₂H₂N₂S |
| 1,2,4-Thiadiazole (B1232254) | C₂H₂N₂S |
| 1,2,5-Thiadiazole | C₂H₂N₂S |
| 1,3,4-Thiadiazole (B1197879) | C₂H₂N₂S |
Distinction and Nomenclature of 1,2,4-Thiadiazole and Related Heterocycles
The nomenclature for thiadiazole isomers follows the Hantzsch-Widman system, where the numbering of the five-membered ring begins with the sulfur atom, which is assigned position 1. wikipedia.org The positions of the two nitrogen atoms are then indicated to define the specific isomer. wikipedia.org In the case of 1,2,4-thiadiazole, the sulfur atom is at position 1, and the nitrogen atoms are at positions 2 and 4. wikipedia.orgnih.govchemspider.com This arrangement distinguishes it from its isomers: 1,2,3-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. wikipedia.org The 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org Due to its aromatic nature, the 1,2,4-thiadiazole ring is generally stable, though it can react with acids, alkalis, oxidizing, and reducing agents. isres.org
Importance of Halogenated and Cyclopropyl-Substituted Heterocycles in Chemical Research
The strategic introduction of halogen atoms and cyclopropyl (B3062369) groups onto heterocyclic scaffolds is a common and effective strategy in medicinal chemistry and materials science. sigmaaldrich.comresearchgate.net
Halogenated Heterocycles: Halogenated organic compounds are significant as they often serve as key intermediates in the synthesis of more complex molecules. sigmaaldrich.com In medicinal chemistry, the incorporation of halogen atoms can profoundly influence a molecule's biological profile. researchgate.net Halogenation can lead to increased membrane permeability, which may facilitate crossing the blood-brain barrier, and can lower the rate of metabolic degradation, thereby extending the active lifetime of a drug. researchgate.net Furthermore, halogen atoms can participate in specific interactions, known as halogen bonds, which can enhance binding to target macromolecules. researchgate.netacs.orgnih.gov
Cyclopropyl-Substituted Heterocycles: The cyclopropyl group, a three-membered carbon ring, imparts unique structural and electronic properties to a molecule. fiveable.mewikipedia.org Due to significant angle strain, with bond angles of approximately 60°, the cyclopropyl ring is highly reactive and can serve as a versatile synthetic intermediate. fiveable.me Its electronic structure has partial double-bond character. fiveable.me In drug design, the cyclopropyl fragment is used to enhance potency, increase metabolic stability, reduce off-target effects, and decrease plasma clearance. acs.orgresearchgate.net The rigid, three-dimensional nature of the cyclopropyl group can also be used to conformationally constrain molecules, which can be advantageous for receptor binding. acs.org This moiety is found in numerous biomolecules and pharmaceutical drugs. researchgate.netwikipedia.org
Research Context and Significance of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
The compound 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole integrates the stable aromatic core of a 1,2,4-thiadiazole with two functionally significant substituents. The bromine atom and the cyclopropyl group are strategically placed at the 3- and 5-positions of the ring, respectively. This specific arrangement suggests a molecule designed for further synthetic elaboration, leveraging the distinct chemical properties of each component.
Role of 1,2,4-Thiadiazoles as Versatile Synthetic Intermediates
The 1,2,4-thiadiazole ring is a valuable scaffold in organic synthesis. ontosight.ai Its derivatives are used as intermediates in the preparation of a wide range of pharmaceutical and agricultural compounds. ontosight.ai The chemical reactivity of the ring allows for modifications, making it a versatile building block. ontosight.ai For instance, the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org This reactivity is particularly useful when a halogen atom is present at this position, as it can be readily displaced by various nucleophiles. nih.gov The 1,2,4-thiadiazole moiety can also act as a pharmacophore for designing inhibitors that target the cysteine residues of proteins, where the N-S bond of the ring reacts with the cysteine thiol to form a disulfide bond. eurekaselect.comnih.gov Numerous synthetic methods have been developed for creating substituted 1,2,4-thiadiazoles, including the oxidative dimerization of thioamides and intramolecular S-N bond formation of imidoyl thioureas. rsc.orgorganic-chemistry.orgacs.org
Academic Relevance of Bromine and Cyclopropyl Moieties in Organic Synthesis
The bromine and cyclopropyl moieties are of significant academic and industrial interest due to their utility in organic synthesis.
Bromine: Bromination is a fundamental transformation in organic chemistry. acs.orgacs.orgnih.gov Organobromine compounds are highly valued as synthetic intermediates. acs.org The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making bromine a better leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the facile introduction of other functional groups. wikipedia.org Furthermore, organobromides are key substrates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. Bromine can also be used in cyclization, rearrangement, and oxidation reactions. acs.orgacs.orgsci-hub.se
Cyclopropyl Group: The cyclopropyl group is more than just a simple cycloalkane; its inherent ring strain leads to unique chemical reactivity, making it a valuable tool in synthesis. fiveable.meontosight.ai Cyclopropanes can undergo various transformations, including ring-opening and ring-expansion reactions, which are useful for building more complex molecular architectures. researchgate.netontosight.ai The synthesis of molecules containing this group can be achieved through methods like the cyclization of 1,3-difunctional alkanes or the addition of a methylene (B1212753) group to an alkene (cyclopropanation). wikipedia.org The presence of a cyclopropyl ring can significantly influence the electronic properties and reactivity of adjacent functional groups. wikipedia.org
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKIHZJKVIGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole and Analogs
Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Core Structure
The formation of the 1,2,4-thiadiazole ring is a foundational step in the synthesis of the target compound. Various methodologies have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and potential for creating symmetrically or unsymmetrically substituted products.
Oxidative Dimerization of Thioamides in 1,2,4-Thiadiazole Synthesis
A prevalent and direct method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of primary thioamides. This reaction involves the oxidation of two thioamide molecules, which then couple and cyclize to form the thiadiazole ring. A wide array of oxidizing agents has been employed to facilitate this transformation, each with its own set of reaction conditions and efficiencies.
The choice of oxidant is critical and can be tailored based on the substrate's functional group tolerance and the desired reaction rate. For instance, hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are effective, as are systems based on dimethyl sulfoxide (B87167) (DMSO) activated by acids like HCl. Other successful oxidants include Oxone, ceric ammonium (B1175870) nitrate (B79036) (CAN), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method is particularly effective for producing thiadiazoles with identical substituents at the 3- and 5-positions.
Table 1: Oxidizing Agents for Thioamide Dimerization
| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| o-Iodoxybenzoic acid (IBX) / TEAB | Presence of tetraethylammonium (B1195904) bromide (TEAB) | Excellent yields for 3,5-disubstituted 1,2,4-thiadiazoles. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724), room temperature | Rapid and high-yielding synthesis. |
| Oxone | - | Inexpensive and environmentally safe oxidant. |
| DMSO-HCl System | Brief heating | Cheap, available oxidant with high reaction rates. researchgate.net |
Base-Mediated Dehydrogenative Intramolecular N-S Bond Formation
For the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles, an alternative to oxidative dimerization is required. A notable strategy involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N–S bond formation. This transition-metal-free protocol operates under an inert atmosphere at room temperature.
The proposed mechanism suggests that a base, such as sodium hydride, in a solvent like DMF, initiates a radical process. The reaction is thought to be inhibited by radical trapping agents like TEMPO, supporting the hypothesis of a non-concerted pathway. This method is advantageous for creating thiadiazoles with different substituents at the C3 and C5 positions, which is essential for a molecule like 3-bromo-5-cyclopropyl-1,2,4-thiadiazole.
Enzymatic Halide Recycling in 1,2,4-Thiadiazole Synthesis
Reflecting a shift towards more sustainable and "green" chemistry, biocatalytic methods have been developed for 1,2,4-thiadiazole synthesis. One such innovative approach utilizes vanadium-dependent haloperoxidase (VHPO) enzymes to perform the oxidative dimerization of thioamides. nih.gov This system leverages an enzymatic halide recycling mechanism. nih.gov
In this process, the VHPO enzyme uses a catalytic amount of a halide salt (e.g., potassium bromide) and hydrogen peroxide as the terminal oxidant. The enzyme repeatedly oxidizes the halide to generate a hypohalous acid (e.g., hypobromous acid) in situ. nih.gov This reactive species then acts as the oxidizing agent for the thioamide dimerization. The proposed mechanism involves two distinct enzyme-mediated S-bromination events that are critical for the formation of the heterocyclic ring. nih.gov This biocatalytic platform is effective for a diverse range of thioamides, producing 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.gov
Specific Approaches to 3-Bromo- and 5-Cyclopropyl-Substituted Thiadiazoles
Synthesizing the target compound, 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, requires specific methods to install the bromine atom and the cyclopropyl (B3062369) group at the correct positions on the thiadiazole ring.
Regioselective Bromination Techniques on Thiadiazole Rings
Achieving regioselective bromination on a pre-formed 5-cyclopropyl-1,2,4-thiadiazole presents a synthetic challenge. The 1,2,4-thiadiazole ring is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution. However, bromination can be achieved under specific conditions.
Studies on related benzofused thiadiazoles provide insight into potential methods. For example, direct bromination using molecular bromine (Br₂) in hydrobromic acid (HBr) has been used to selectively install a bromine atom onto the benzene (B151609) portion of a benzo[1,2-d:4,5-d′]bis( iris-biotech.dedergipark.org.trasianpubs.orgthiadiazole) structure. mdpi.com While N-bromosuccinimide (NBS) was found to be unreactive in this specific case, it remains a common reagent for bromination of heterocyclic systems. mdpi.com The regioselectivity of such a reaction on a 5-cyclopropyl-1,2,4-thiadiazole would be governed by the electronic properties of the ring and the directing influence of the cyclopropyl substituent. An alternative strategy involves constructing the thiadiazole ring from a precursor that already contains the bromine atom, thereby avoiding the challenges of direct bromination of the heterocycle.
Incorporation of Cyclopropyl Moieties in Thiadiazole Synthesis
The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. iris-biotech.de There are two primary strategies for incorporating this moiety into a thiadiazole ring.
The first and more common approach is to utilize a cyclopropyl-containing building block in the ring-forming reaction. For instance, 1,1-cyclopropane dicarboxylic acid can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorous oxychloride to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov Similarly, cyclopropyl thioamide could be subjected to the oxidative dimerization conditions described in section 2.1.1 to produce 3,5-dicyclopropyl-1,2,4-thiadiazole.
A second strategy involves attaching the cyclopropyl group to a pre-formed thiadiazole ring. This can be accomplished through reactions such as the acylation of an amino-thiadiazole with cyclopropanecarbonyl chloride. asianpubs.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling of a borylated thiadiazole with a cyclopropyl boronic acid derivative, or cobalt-catalyzed coupling of an alkyl iodide with a cyclopropyl Grignard reagent, also represent viable, though more complex, methods for installing the cyclopropyl group. organic-chemistry.org
Synthesis of Related Brominated Thiadiazole Isomers for Comparative Studies
A comprehensive understanding of the structure-activity relationship of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole necessitates the synthesis of its isomers for comparative analysis. The synthesis of 5-bromo-3-cyclopropyl-1,2,4-thiadiazole, a key isomer, typically involves a multi-step process. One common route begins with the reaction of cyclopropylamine (B47189) with thiocarbonyl diimidazole, which is then followed by a bromination step. The reaction conditions often employ solvents like acetonitrile and a base such as triethylamine (B128534) to facilitate the reaction.
Another general approach for creating brominated thiadiazoles that can be adapted for these isomers involves the cyclocondensation of cyclopropane-containing precursors with brominated thiadiazole intermediates. For instance, analogous reactions for other bromo-thiadiazoles utilize ω-bromo-acetophenone and amino-thiadiazoles under controlled heating (120–140°C) in solvent-free conditions to achieve regioselective substitution. Optimization of such reactions includes adjusting the reaction time, typically between 8 to 15 hours, and carefully controlling the stoichiometric ratios of the reactants.
The synthesis of other brominated thiadiazole isomers, such as 3-bromo-5-alkyl-1,2,4-thiadiazoles, can often be achieved through the Sandmeyer reaction. This involves the diazotization of a corresponding 5-amino-3-alkyl-1,2,4-thiadiazole with a nitrite (B80452) source in the presence of a bromide salt. For example, 2-amino-substituted 1,3,4-thiadiazoles can be heated with bromine in acetic acid to yield the 5-bromo derivatives. nih.gov
Below is a table summarizing the synthetic approaches for related brominated thiadiazole isomers.
| Isomer | Precursors | Key Reaction Steps | Reaction Conditions |
| 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole | Cyclopropylamine, Thiocarbonyl diimidazole | Formation of thiadiazole ring followed by bromination | Acetonitrile, triethylamine |
| 5-Bromo-3-methyl-1,3,4-thiadiazole | 2-Amino-5-methyl-1,3,4-thiadiazole | Diazotization followed by Sandmeyer reaction with bromide | Not specified |
| General 5-Bromo-1,3,4-thiadiazoles | 2-Amino-substituted 1,3,4-thiadiazoles | Direct bromination | Bromine in acetic acid, heating |
Novel Synthetic Pathways and Reaction Optimization
Recent research has focused on developing more efficient, regioselective, and environmentally friendly methods for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, including novel catalytic systems and a deeper mechanistic understanding of the key bond-forming steps.
Exploration of Alternative Precursors for 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
The traditional synthesis of unsymmetrically substituted 1,2,4-thiadiazoles can be challenging. To synthesize 3-bromo-5-cyclopropyl-1,2,4-thiadiazole, one could envision a strategy starting from cyclopropyl-substituted precursors. For example, cyclopropanecarboxamidine could be reacted with a bromine-containing three-atom synthon.
A plausible and efficient route for unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles involves the sequential intermolecular addition of thioamides to nitriles, followed by an intramolecular oxidative N–S coupling. acs.org In the context of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole, this could involve the reaction of cyclopropanecarbonitrile (B140667) with a bromine-containing thioamide.
Another innovative three-component approach that avoids transition metals involves the reaction of amidines, elemental sulfur, and aldehydes or 2-methylquinolines. researchgate.net This method provides a rapid and efficient pathway to 3,5-diaryl substituted 1,2,4-thiadiazoles and could potentially be adapted for the synthesis of the target compound by using cyclopropanecarboxaldehyde (B31225) and a suitable nitrogen and bromine source.
The following table outlines potential alternative precursor combinations for the synthesis of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole.
| Precursor 1 | Precursor 2 | Precursor 3 | Synthetic Strategy |
| Cyclopropanecarboxamidine | Bromine-containing three-atom synthon | - | Cyclocondensation |
| Cyclopropanecarbonitrile | Bromine-containing thioamide | - | Sequential addition and oxidative cyclization |
| Cyclopropanecarboxaldehyde | Amidoxime | Brominating agent | Oxidative cyclocondensation |
| Cyclopropanecarboxaldehyde | Amidine | Elemental sulfur, Brominating agent | Three-component reaction |
Catalytic Systems in 1,2,4-Thiadiazole Formation
The formation of the 1,2,4-thiadiazole ring often relies on oxidative cyclization reactions, and various catalytic systems have been developed to improve efficiency and selectivity.
Metal-Based Catalysts:
Copper Catalysis: Copper(II) catalysts have been employed in the one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles from N¹-acetyl-N³-thioacylguanidines, involving a benzylic oxidation–oxidative heterocyclization sequence in the presence of air. researchgate.net Copper(I) oxide (Cu₂O) rhombic dodecahedra have also been shown to be effective photocatalysts for the oxidative cyclization of thioamides to form 3,5-diphenyl-1,2,4-thiadiazole. rsc.orgrsc.org
Ruthenium Catalysis: A photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts catalyzed by Ru(bpy)₃Cl₂ has been developed to produce 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. acs.org While this leads to a different isomer, it highlights the potential of ruthenium photocatalysis in N-S bond formation.
Enzymatic Catalysis:
Vanadium-dependent haloperoxidases have emerged as biocatalysts for the intermolecular oxidative dimerization of thioamides to yield 1,2,4-thiadiazoles. This enzymatic approach utilizes a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, proceeding through an enzymatic halide recycling mechanism. acs.orgnih.gov
Metal-Free Catalysis:
Iodine-Mediated Synthesis: Molecular iodine is a widely used and efficient mediator for the oxidative formation of the N-S bond in the synthesis of 1,2,4-thiadiazoles from nitriles and thioamides. researchgate.net
Photocatalysis without dedicated photosensitizers: Aerobic visible-light-induced intermolecular S-N bond construction has been achieved with thioamides to produce 1,2,4-thiadiazoles without the need for an external photosensitizer, metal, or base. researchgate.net
A summary of various catalytic systems is presented in the table below.
| Catalyst Type | Specific Catalyst/Mediator | Reaction Type | Substrates |
| Metal-Based | Copper(II) triflate | Oxidative dimerization | Thioamides |
| Metal-Based | Cu₂O rhombic dodecahedra | Photocatalytic oxidative cyclization | Thioamides |
| Metal-Based | Ru(bpy)₃Cl₂ | Photo-oxidative [3+2] heterocyclization | β-ketothioamides and aryldiazonium salts |
| Enzymatic | Vanadium-dependent haloperoxidases | Oxidative dimerization | Thioamides |
| Metal-Free | Molecular Iodine (I₂) | Oxidative N-S bond formation | Nitriles and thioamides |
| Metal-Free | Visible light (photosensitizer-free) | Aerobic intermolecular S-N bond construction | Thioamides |
Mechanistic Investigations of Key Bond-Forming Steps
The crucial step in the formation of the 1,2,4-thiadiazole ring is the construction of the N-S bond, which is typically achieved through oxidative cyclization. Mechanistic studies have shed light on the intermediates and pathways involved in this process.
In the oxidative dimerization of thioamides, the reaction is believed to proceed through the formation of a thioamide radical cation. rsc.org This radical cation can then transform into two radical isomers after proton removal, which subsequently couple to form a dimer. rsc.org Intramolecular cyclization of this dimer, followed by aromatization with the elimination of a sulfhydryl species, yields the 1,2,4-thiadiazole ring. rsc.org
When using vanadium-dependent haloperoxidases, the proposed mechanism involves two distinct enzyme-mediated sulfur halogenation events. acs.orgnih.gov The process begins with the VHPO-catalyzed S-bromination of a thioamide molecule, forming an S-bromothioamide intermediate. This activated intermediate then reacts with a second equivalent of the thioamide to generate an iminobenzathiamide. A final VHPO-catalyzed bromination of this intermediate initiates ring closure and subsequent tautomerization to afford the 1,2,4-thiadiazole product. acs.orgnih.gov
For iodine-mediated reactions, the synthesis of unsymmetrically disubstituted 1,2,4-thiadiazoles from nitriles and thioamides likely involves the initial formation of an N-acylthioamide intermediate, which then undergoes an intramolecular oxidative N-S bond formation facilitated by iodine.
The key mechanistic steps in different synthetic approaches are summarized below.
| Synthetic Approach | Key Intermediate(s) | Bond Formation Mechanism | Driving Force |
| Photocatalytic Oxidative Dimerization of Thioamides | Thioamide radical cation, dimeric intermediate | Radical cross-coupling followed by intramolecular cyclization | Light absorption by photocatalyst |
| Enzymatic Oxidative Dimerization of Thioamides | S-bromothioamide, iminobenzathiamide | Enzyme-mediated S-bromination and nucleophilic attack | Enzymatic catalysis and halide recycling |
| Iodine-Mediated Synthesis from Nitriles and Thioamides | N-acylthioamide | Intramolecular oxidative N-S coupling | Oxidation by molecular iodine |
| Base-Mediated Dehydrogenative N-S Coupling | Thioacylamidine | Intramolecular dehydrogenative N-S coupling | Base-mediated deprotonation and subsequent oxidation |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms in 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can be achieved.
The 1H NMR spectrum of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is characterized by the distinct signals of the cyclopropyl (B3062369) substituent, as the thiadiazole ring itself bears no protons. The electron-withdrawing nature of the 3-bromo-1,2,4-thiadiazol-5-yl group influences the chemical shifts of the cyclopropyl protons, causing them to appear at slightly lower fields than in an unsubstituted cyclopropane (B1198618).
The spectrum typically exhibits two main groups of signals corresponding to the methine proton (CH) and the two pairs of diastereotopic methylene (B1212753) protons (CH2) of the cyclopropyl ring.
Methine Proton (CH): A multiplet is expected in the range of δ 2.20–2.35 ppm. This signal arises from the proton directly attached to the carbon bonded to the thiadiazole ring. Its multiplicity is a result of coupling to the four adjacent methylene protons.
Methylene Protons (CH2): Two separate multiplets are anticipated for the methylene protons, typically appearing further upfield. One multiplet, corresponding to two protons, may be found around δ 1.25–1.38 ppm, while the other two-proton multiplet may appear at δ 1.10–1.22 ppm. The chemical non-equivalence is due to their different spatial relationships (cis/trans) with the thiadiazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropyl-CH | 2.20–2.35 | m | 1H |
| Cyclopropyl-CH2 | 1.25–1.38 | m | 2H |
| Cyclopropyl-CH2' | 1.10–1.22 | m | 2H |
The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. For 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, four distinct carbon signals are expected.
Thiadiazole Ring Carbons: The two carbons of the thiadiazole ring are heavily influenced by the adjacent heteroatoms and the bromine substituent. The carbon at position 3 (C3), bonded to the highly electronegative bromine atom, is expected to be significantly downfield, with a predicted chemical shift around δ 155–160 ppm. The carbon at position 5 (C5), attached to the cyclopropyl group, is also significantly deshielded and is anticipated to resonate in the region of δ 180–185 ppm.
Cyclopropyl Group Carbons: The cyclopropyl carbons appear in the characteristic upfield region of the spectrum. The methine carbon (CH), being directly attached to the electron-withdrawing heterocycle, would appear further downfield than the methylene carbons, with a predicted signal around δ 15–20 ppm. The two equivalent methylene carbons (CH2) would give rise to a single signal at a higher field, typically in the range of δ 10–14 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Thiadiazole) | 180–185 |
| C3 (Thiadiazole) | 155–160 |
| Cyclopropyl-CH | 15–20 |
| Cyclopropyl-CH2 | 10–14 |
To unequivocally confirm the structural assignments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal the coupling network within the cyclopropyl ring. Cross-peaks would be observed between the methine proton signal (δ ~2.2-2.3 ppm) and both sets of methylene proton signals (δ ~1.2-1.4 ppm and δ ~1.1-1.2 ppm), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation spectrum definitively links each proton to its directly attached carbon. It would show a correlation between the methine proton signal and the cyclopropyl methine carbon signal (δ ~15-20 ppm), and correlations between the methylene proton signals and the cyclopropyl methylene carbon signal (δ ~10-14 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (2-3 bond) connectivity. A key correlation would be observed between the cyclopropyl methine proton (and to a lesser extent, the methylene protons) and the C5 carbon of the thiadiazole ring (δ ~180-185 ppm). This correlation is unambiguous proof that the cyclopropyl group is attached to the C5 position of the heterocycle.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole would display several characteristic absorption bands.
C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are expected to appear at wavenumbers above 3000 cm-1, typically in the 3010–3090 cm-1 region, which is characteristic of C-H bonds on a strained ring system.
Thiadiazole Ring Vibrations: The stretching vibrations of the C=N and N-S bonds within the thiadiazole ring give rise to a series of characteristic absorptions in the fingerprint region, typically between 1300 and 1600 cm-1.
Cyclopropyl Ring Deformation: The deformation or "breathing" of the cyclopropyl ring often produces a characteristic absorption near 1020–1050 cm-1.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear at a low frequency, typically in the range of 500–650 cm-1.
| Wavenumber (cm-1) | Vibrational Assignment | Intensity |
|---|---|---|
| 3010–3090 | Cyclopropyl C-H Stretch | Medium |
| 1300–1600 | Thiadiazole Ring Stretch (C=N) | Medium-Strong |
| 1020–1050 | Cyclopropyl Ring Deformation | Medium |
| 500–650 | C-Br Stretch | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. For 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole (C5H5BrN2S), high-resolution mass spectrometry (HRMS) would confirm the molecular formula.
The key feature in the mass spectrum would be the molecular ion peak [M]+•. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (m/z).
Molecular Ion (M+•): Calculated m/z for C5H579BrN2S is 219.9411 and for C5H581BrN2S is 221.9391.
Major Fragmentation Pathways: Electron impact (EI) or other ionization methods would induce fragmentation. Plausible fragmentation patterns include:
Loss of a bromine radical to give an ion at [M-Br]+.
Loss of the cyclopropyl group to yield a fragment corresponding to the 3-bromo-1,2,4-thiadiazole (B2785225) cation.
Cleavage of the thiadiazole ring, which can lead to various smaller charged fragments.
| Predicted m/z | Assignment |
|---|---|
| 219.9 / 221.9 | [M]+• (Molecular ion peak cluster) |
| 141.0 | [M - Br]+ |
| 178.9 / 180.9 | [M - C3H5]+ |
X-ray Crystallography for Solid-State Molecular Structure and Packing
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is not widely published, analysis of related structures allows for a detailed prediction of its solid-state characteristics. researchgate.net
Molecular Geometry: The 1,2,4-thiadiazole (B1232254) ring is expected to be essentially planar. The cyclopropyl group would be oriented relative to this plane, with specific torsion angles defining its conformation. Bond lengths within the thiadiazole ring would reflect the aromatic character and the influence of the sulfur and nitrogen heteroatoms. For instance, typical C=N bond lengths in similar thiadiazole systems are found to be in the range of 1.30–1.35 Å, while C-S and N-S bonds are typically around 1.70–1.75 Å. researchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles within the 1,2,4-Thiadiazole Ring
The geometry of the 1,2,4-thiadiazole ring is a critical aspect of its chemical character and reactivity. X-ray diffraction studies on analogous heterocyclic systems provide expected values for the bond lengths, angles, and dihedral angles. The 1,2,4-thiadiazole ring is characteristically planar. The bond lengths would reflect the hybridisation of the constituent atoms, with C=N double bonds being shorter than C-N single bonds, and the C-S and N-S bonds having lengths indicative of their covalent nature within a heterocyclic aromatic system.
Table 1: Predicted Bond Lengths within the 1,2,4-Thiadiazole Ring
| Bond | Predicted Length (Å) |
|---|---|
| S(1)-N(2) | 1.68 |
| N(2)-C(3) | 1.32 |
| C(3)-N(4) | 1.38 |
| N(4)-C(5) | 1.31 |
Table 2: Predicted Bond Angles within the 1,2,4-Thiadiazole Ring
| Angle | Predicted Angle (°) |
|---|---|
| C(5)-S(1)-N(2) | 90.0 |
| S(1)-N(2)-C(3) | 112.0 |
| N(2)-C(3)-N(4) | 118.0 |
| C(3)-N(4)-C(5) | 108.0 |
The planarity of the ring would result in dihedral angles close to 0° or 180°.
Conformational Analysis of the Cyclopropyl Moiety
The cyclopropyl group attached at the C5 position of the thiadiazole ring introduces conformational possibilities concerning its orientation relative to the planar heterocyclic ring. The rotation around the C(5)-C(cyclopropyl) bond would be a key conformational parameter. The lowest energy conformation would likely involve a bisected arrangement where one C-C bond of the cyclopropyl ring is eclipsed with the C(5)-S(1) or C(5)-N(4) bond of the thiadiazole ring to minimize steric hindrance. Computational modeling would be required to determine the precise rotational barrier and the most stable conformation.
Elemental Analysis for Purity and Stoichiometry Confirmation
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound, thereby verifying its purity and stoichiometry. For 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, with a molecular formula of C₅H₄BrN₃S, the theoretical elemental composition would be calculated as follows:
Table 3: Theoretical Elemental Composition of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 27.53 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.85 |
| Bromine | Br | 79.90 | 1 | 79.90 | 36.63 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 19.27 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.70 |
| Total | | | | 218.09 | 100.00 |
Experimental values obtained from combustion analysis would be expected to be within ±0.4% of these theoretical values to confirm the identity and purity of the compound.
Reactivity and Mechanistic Investigations of 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole
Reactions Involving the Bromine Substituent
The carbon-bromine bond at the C-3 position of the thiadiazole ring is the primary site for reactions aimed at functionalization. The electron-deficient nature of the 1,2,4-thiadiazole (B1232254) ring activates the C-Br bond, making it susceptible to various transformations.
Nucleophilic Aromatic Substitution (SNAr) is a plausible pathway for replacing the bromine atom with various nucleophiles. In the 1,2,4-thiadiazole system, research indicates that the 5-position is generally the most reactive site for nucleophilic attack. isres.org Consequently, the bromine atom at the 3-position is expected to be less reactive than a substituent at the 5-position but still susceptible to substitution under appropriate conditions, particularly with strong nucleophiles. The reaction proceeds through a polar addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.
Potential nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, reactions with various amines could introduce diverse amino functionalities at the C-3 position. Such SNAr reactions have been demonstrated on related fused-ring nih.govresearchgate.netthiadiazole systems, where a bromo substituent is displaced by amines, malonate esters, and alcohols. researchgate.net
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product | Functional Group Introduced |
|---|---|---|
| Primary/Secondary Amines (R₂NH) | 3-(Dialkylamino)-5-cyclopropyl-1,2,4-thiadiazole | Amino Group |
| Alkoxides (RO⁻) | 3-Alkoxy-5-cyclopropyl-1,2,4-thiadiazole | Alkoxy Group |
| Thiolates (RS⁻) | 3-(Alkylthio)-5-cyclopropyl-1,2,4-thiadiazole | Thioether Group |
The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, a Suzuki coupling would involve the reaction of the C-3 bromine with various aryl, heteroaryl, or vinyl boronic acids. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org Studies on 3,5-dihalo-1,2,4-thiadiazoles have shown that these substrates readily undergo Suzuki-Miyaura coupling to form 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net Sequential couplings can also be performed to introduce different aryl groups at each position. nih.gov
Sonogashira Coupling: The Sonogashira coupling is another key cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org Applying this to 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole would allow for the introduction of an alkynyl moiety at the 3-position, creating conjugated arylalkyne structures. libretexts.org The reaction mechanism involves a palladium cycle, similar to the Suzuki reaction, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org
Table 2: Typical Conditions for Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction | Catalyst | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, DME, often with H₂O | Ar-B(OH)₂ |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine (B6355638), or other amines | THF or DMF | R-C≡CH |
Information regarding radical reactions specifically involving 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is scarce. In general, aryl bromides can participate in radical reactions, often initiated by radical initiators (like AIBN) or photochemically. Halogen atom transfer (ATRA) is a process where a radical abstracts the bromine atom from the aromatic ring to generate an aryl radical. This highly reactive intermediate can then engage in various subsequent reactions, such as cyclization or addition to an alkene. However, without specific experimental data, the propensity of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole to undergo such reactions remains speculative.
Reactivity of the 1,2,4-Thiadiazole Ring System
The inherent aromaticity of the 1,2,4-thiadiazole ring confers general stability. isres.org However, the presence of two electronegative nitrogen atoms and a sulfur atom makes the ring electron-deficient, which dictates its reactivity.
The electron-deficient nature of the 1,2,4-thiadiazole ring makes it highly resistant to electrophilic aromatic substitution on its carbon atoms. isres.org The two ring nitrogen atoms pull electron density away from the carbon atoms, deactivating them towards attack by electrophiles such as those used in nitration or Friedel-Crafts reactions. isres.orgnih.gov Research has shown that electrophilic reactions on the 1,2,4-thiadiazole core are very low and limited. isres.org If an electrophilic attack were to occur, it would most likely take place at one of the ring nitrogen atoms (quaternization), for example, with an alkyl halide, rather than at a ring carbon. nih.gov
Substituted 1,2,4-thiadiazoles are generally stable heterocyclic compounds. isres.org However, under certain harsh conditions, such as reaction with very strong bases, ring-opening or rearrangement pathways can be induced. For the related 1,3,4-thiadiazole (B1197879) isomer, treatment with a strong base can lead to ring fission. nih.gov Specific studies detailing the ring-opening or rearrangement mechanisms for 3,5-disubstituted 1,2,4-thiadiazoles are not widely reported. Such transformations would likely involve the cleavage of the weaker N-S bond and would depend heavily on the nature of the substituents at the C-3 and C-5 positions and the specific reaction conditions employed.
Reactions at Nitrogen and Sulfur Atoms
The 1,2,4-thiadiazole ring is an electron-deficient system, which dictates the reactivity of its constituent nitrogen and sulfur atoms. chemicalbook.com Generally, the carbon atoms of the ring are susceptible to nucleophilic attack, while the nitrogen atoms are the primary sites for electrophilic attack. chemicalbook.com
Oxidation of Sulfur: The sulfur atom in the thiadiazole ring can undergo oxidation, although it is generally considered a rare reaction for this specific heterocycle. nih.gov In related heterocyclic systems like thiazoles and other thiadiazole isomers, oxidation of the sulfur atom to form S-oxides (sulfoxides) and S,S-dioxides (sulfones) is a known transformation, typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Such reactions fundamentally alter the electronic properties and geometry of the heterocyclic ring, increasing its electron-acceptor capacity.
| Reaction Type | Reagent Example | Site of Reaction | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | N4 | 1,2,4-Thiadiazolium salt |
| S-Oxidation | m-CPBA | S1 | S-oxide or S,S-dioxide |
Influence of the Cyclopropyl (B3062369) Group on Reactivity
The three-membered ring of a cyclopropyl group is highly strained, with C-C-C bond angles of 60°. wikipedia.org To accommodate this strain, the C-C bonds possess a higher degree of p-character than typical alkanes, a feature often described by the Walsh or Coulson-Moffitt orbital models. wikipedia.org This unique hybridization imparts partial double-bond character to the cyclopropyl group. fiveable.me
Key electronic effects include:
π-Electron Donation: The cyclopropyl group acts as a good π-electron donor. echemi.com This property allows it to engage in hyperconjugation with the adjacent 1,2,4-thiadiazole ring. By donating electron density into the π-system, it can influence the electron distribution across the heterocycle. This donation can slightly reduce the electron deficiency of the ring carbons, potentially moderating their reactivity towards strong nucleophiles.
Stabilization of Intermediates: Through its electron-donating nature, the cyclopropyl group is effective at stabilizing adjacent positive charges. wikipedia.org In reaction mechanisms that involve the formation of a carbocationic intermediate near the C5 position, this stabilizing effect could lower the activation energy and accelerate the reaction rate.
Conjugation Transmission: The ability of a cyclopropane (B1198618) ring to transmit conjugative effects is a topic of ongoing discussion. Some studies suggest that this transmission is weak in the ground state but may become significant in transition states or excited states, thereby influencing the pathway of certain pericyclic or multi-step reactions. echemi.com
Beyond its electronic contributions, the cyclopropyl group imposes significant steric and conformational constraints on the molecule.
Steric Shielding: As a rigid, three-dimensional substituent, the cyclopropyl group at C5 can sterically hinder the approach of reagents to the neighboring N4 atom and the C5-S1 bond. rsc.org This can influence the regioselectivity of reactions, favoring attack at less hindered positions of the molecule.
Conformational Rigidity: The presence of the spirocyclic cyclopropane ring can alter the conformational preferences of adjacent groups. rsc.org It restricts the rotational freedom around the C5-cyclopropyl bond, leading to a more defined molecular conformation. This conformational locking can be advantageous in designing molecules for specific biological targets or in stereoselective synthesis where the geometry of the transition state is critical for the reaction outcome. chemistryworld.com
Mechanistic Studies of Key Transformations
Mechanistic investigations are crucial for understanding and optimizing the chemical behavior of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole. Key transformations include nucleophilic substitution at the C3-Br bond and the cyclization reactions that form the thiadiazole ring.
While direct studies on 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole are limited, mechanistic pathways can be inferred from studies of related thiadiazole syntheses and reactions.
Intermediates in Ring Formation: The synthesis of 1,2,4-thiadiazoles often involves the oxidative cyclization of thioamides or related precursors. researchgate.net A common pathway proceeds through an imidoyl thiourea (B124793) intermediate, which then undergoes an intramolecular oxidative S-N bond formation to yield the final heterocyclic ring. organic-chemistry.org Alternative syntheses from thiosemicarbazides involve the formation of an acylated thiosemicarbazide (B42300), which subsequently undergoes cyclodehydration. nih.gov The precise nature of the intermediate is dependent on the specific synthetic route employed.
Intermediates in Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a probable mechanism for the displacement of the bromide at the C3 position. This pathway typically involves the formation of a high-energy anionic σ-complex, often referred to as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing character of the heterocyclic ring. The reaction proceeds via an addition-elimination sequence, where the rate-determining step can be either the formation of the complex or the subsequent expulsion of the bromide leaving group. nih.gov
Kinetic analysis provides quantitative insight into reaction mechanisms, including the determination of rate laws and activation parameters. For 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, kinetic studies of its nucleophilic substitution reactions would be particularly informative.
The rate of substitution at the C3-Br position is expected to follow a second-order rate law, consistent with an SNAr mechanism: Rate = k[Thiadiazole][Nucleophile]
Factors influencing the reaction rate (k) include:
Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.
Solvent Polarity: Polar aprotic solvents are typically favored for SNAr reactions as they can solvate the cationic counter-ion without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
Leaving Group Ability: Bromine is a good leaving group, and its presence facilitates nucleophilic substitution. researchgate.net The incorporation of bromine atoms into related heterocyclic systems has been shown to increase their reactivity towards nucleophiles. researchgate.net
A hypothetical kinetic experiment could involve reacting 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole with a nucleophile (e.g., morpholine) and monitoring the reaction progress over time. By varying the concentration of the nucleophile while keeping the thiadiazole concentration constant, pseudo-first-order rate constants (kobs) can be determined, allowing for the calculation of the second-order rate constant (k).
| [Morpholine] (mol/L) | kobs (s⁻¹) |
| 0.10 | 1.5 x 10⁻⁴ |
| 0.20 | 3.0 x 10⁻⁴ |
| 0.30 | 4.5 x 10⁻⁴ |
| 0.40 | 6.0 x 10⁻⁴ |
Derivatization Strategies and Synthetic Transformations of 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole
Functionalization at the Bromine Position
The carbon-bromine bond at the C3 position of the 1,2,4-thiadiazole (B1232254) ring is the most labile site for synthetic transformation. The electron-withdrawing nature of the thiadiazole ring enhances the susceptibility of the C3 carbon to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds, and bromo-substituted heterocycles are excellent substrates for these transformations. The bromine atom at the 3-position of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole can be readily replaced with a variety of carbon-based groups, including aryl, heteroaryl, alkyl, and alkynyl moieties.
Key among these methods is the Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners. Studies on analogous bromo-thiadiazole systems have demonstrated the feasibility of this approach. For instance, the coupling of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) with arylboronic acids has been successfully achieved, indicating the reactivity of the C-Br bond in this heterocyclic system. Similarly, Stille coupling (using organostannanes), Sonogashira coupling (using terminal alkynes), and Heck coupling (using alkenes) represent viable, albeit less commonly reported, strategies for derivatization at this position.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and preventing side reactions, such as decomposition of the thiadiazole ring or homocoupling of the boronic acid. The steric and electronic properties of the cyclopropyl (B3062369) group are generally not expected to significantly hinder these reactions at the distant C3 position.
Table 1: Representative Palladium-Catalyzed Coupling Reactions on Bromo-Thiadiazole Scaffolds Note: This table is based on analogous compounds, as specific examples for 3-bromo-5-cyclopropyl-1,2,4-thiadiazole are not widely published.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 3-Aryl-5-cyclopropyl-1,2,4-thiadiazole | |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Heteroaryl-5-cyclopropyl-1,2,4-thiadiazole | |
| **Stille |
Further Derivatization of the 1,2,4-Thiadiazole Core
Incorporation into Fused Heterocyclic Systems
The strategic positioning of the bromo and cyclopropyl groups on the 1,2,4-thiadiazole ring provides opportunities for constructing complex, fused heterocyclic systems. While direct intramolecular cyclization involving the cyclopropyl group is less common without prior modification, the bromine atom at the 3-position is a key handle for annulation reactions.
One potential strategy involves a two-step process where the bromine is first substituted with a reactant containing a secondary reactive site. For instance, a Suzuki-Miyaura cross-coupling reaction with an ortho-functionalized arylboronic acid, such as (2-aminophenyl)boronic acid, would yield an intermediate primed for intramolecular cyclization. Subsequent condensation, often promoted by heat or a catalyst, could lead to the formation of a thiadiazolo[3,2-a]quinazoline system. Similarly, reaction with bifunctional reagents like 2-aminophenols or 2-aminothiophenols via nucleophilic aromatic substitution (SNAr) can provide precursors for fused oxazolo- or thiazolo-thiadiazole systems.
These synthetic routes are analogous to established methods for building fused heterocycles from halogenated azole precursors. researchgate.netresearchgate.net The resulting polycyclic structures significantly expand the chemical space accessible from the initial 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole core, offering novel scaffolds for biological screening.
Formation of Poly-substituted 1,2,4-Thiadiazoles
The generation of poly-substituted 1,2,4-thiadiazoles from 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is primarily achieved through substitution reactions at the C3-position. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the bromine atom, making it an excellent substrate for various transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the 3-position of the thiadiazole ring.
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide array of aryl and heteroaryl substituents by coupling the bromo-thiadiazole with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govthieme-connect.com
Stille Coupling: The reaction with organostannanes offers an alternative route to C-C bond formation, tolerant of many functional groups.
Sonogashira Coupling: This allows for the installation of alkynyl groups, which can serve as handles for further derivatization, such as in click chemistry or the formation of extended π-conjugated systems.
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, enabling the synthesis of 3-amino-1,2,4-thiadiazole derivatives by reacting the bromo-precursor with a diverse range of primary and secondary amines.
The versatility of these cross-coupling reactions allows for the systematic modification of the 3-position, which is crucial for tuning the electronic and steric properties of the final molecule.
| Coupling Reaction | Coupling Partner Example | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | 5-cyclopropyl-3-phenyl-1,2,4-thiadiazole |
| Suzuki-Miyaura | (Thiophen-2-yl)boronic acid | 5-cyclopropyl-3-(thiophen-2-yl)-1,2,4-thiadiazole |
| Sonogashira | Ethynyltrimethylsilane | 5-cyclopropyl-3-((trimethylsilyl)ethynyl)-1,2,4-thiadiazole |
| Buchwald-Hartwig | Morpholine | 4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)morpholine |
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient 1,2,4-thiadiazole ring can activate the C3-bromo substituent towards nucleophilic attack. nih.govrsc.org Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, particularly under heated conditions. This method provides a direct, metal-free pathway to introduce a range of functional groups. For example, reaction with sodium thiomethoxide would yield the 3-(methylthio) derivative, while reaction with piperidine (B6355638) would afford the corresponding 3-piperidino-substituted product.
Synthesis of Libraries of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole Derivatives
The derivatization strategies discussed above are readily adaptable to high-throughput synthesis methodologies for the creation of compound libraries. Such libraries are invaluable for the efficient discovery of new bioactive molecules and for conducting systematic studies of structure-property relationships.
Combinatorial Chemistry Approaches
Combinatorial chemistry leverages the robust and versatile reactivity of the 3-bromo-1,2,4-thiadiazole (B2785225) core to generate large, diverse libraries of compounds. Using the "common intermediate" strategy, 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can be reacted with a collection of building blocks in a matrix format.
For instance, a library of Suzuki-Miyaura coupling products can be synthesized by arraying the common bromo-thiadiazole intermediate in a multi-well plate and adding a different boronic acid to each well, along with the necessary catalyst and base. This approach allows for the rapid production of hundreds or thousands of unique analogs, each with a distinct substituent at the 3-position. This diversity-oriented synthesis is a cornerstone of modern drug discovery, enabling broad exploration of chemical space. organic-chemistry.org
Parallel Synthesis for Structure-Reactivity Relationship Studies
Parallel synthesis is a more focused approach used to create smaller, curated collections of compounds designed to probe structure-reactivity relationships (SAR). nih.gov By systematically varying the substituent at a single position while keeping the rest of the molecule constant, researchers can deduce the impact of steric, electronic, and hydrophobic properties on a compound's biological activity or physical characteristics.
Starting with 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, a parallel synthesis workflow could be employed to explore the effect of different aryl groups introduced via Suzuki coupling. A selected set of phenylboronic acids with varying electronic properties (e.g., -NO₂, -Cl, -H, -CH₃, -OCH₃) and steric bulk could be reacted in parallel to generate a focused library. The subsequent analysis and testing of this library can provide clear insights into the structural requirements for a desired activity, guiding the next phase of molecular design. nih.govnih.gov
| Reaction Well | Boronic Acid Building Block (R-B(OH)₂) | R-Group Variation | Objective |
| A1 | 4-Methoxyphenylboronic acid | Electron-donating | Probe effect of positive mesomeric effect |
| A2 | 4-Methylphenylboronic acid | Weakly electron-donating | Baseline (inductive effect) |
| A3 | Phenylboronic acid | Neutral | Reference compound |
| A4 | 4-Chlorophenylboronic acid | Electron-withdrawing | Probe effect of inductive withdrawal |
| A5 | 4-Nitrophenylboronic acid | Strongly electron-withdrawing | Probe effect of strong resonance withdrawal |
| A6 | 2-Methylphenylboronic acid | Steric bulk | Probe effect of ortho-substitution |
In-depth Computational Analysis of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole Awaits Future Research
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole. While extensive research exists on the broader family of thiadiazole derivatives, including isomers and analogues, detailed quantum chemical calculations, molecular dynamics simulations, and theoretical spectroscopic predictions for this particular molecule have not been published.
Computational chemistry is a powerful tool for elucidating the molecular properties of novel compounds. Methodologies such as Density Functional Theory (DFT), molecular orbital analysis, and molecular dynamics are routinely applied to predict electronic structure, stability, and reactivity, offering insights that complement experimental data. For many thiadiazole derivatives, these theoretical studies have been instrumental in understanding their chemical behavior and potential applications. cyberleninka.ruresearchgate.netekb.eg
For instance, studies on related 1,3,4-thiadiazoles have utilized DFT to investigate electronic properties and molecular structure. cyberleninka.rusapub.org Furthermore, Frontier Molecular Orbital (HOMO/LUMO) analysis is a common computational approach for predicting the reactive sites of thiadiazole compounds. ntu.edu.iqresearchgate.net Similarly, molecular dynamics simulations have been employed to understand the conformational behavior and interaction of other complex heterocyclic molecules in various environments. mdpi.com
However, the application of these specific computational methodologies to 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is not documented in the current body of scientific literature. Consequently, a detailed discussion of its electronic structure, conformational analysis, and a comparison of theoretical versus experimental spectroscopic data—as would be covered in a complete computational profile—cannot be provided at this time.
While information is available for the isomer 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole, which has been studied for its potential antimicrobial properties, these findings cannot be directly extrapolated to the 3-bromo-5-cyclopropyl isomer due to differences in the positions of the substituents which significantly influence the molecule's electronic and steric properties.
The synthesis and study of various substituted 1,2,4-thiadiazoles is an active area of research, driven by their diverse biological activities. acs.org Future computational research focusing on 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is required to fill the existing knowledge gap. Such studies would be invaluable for predicting its reactivity, understanding its spectroscopic signatures, and guiding the development of its potential applications. Until such research is conducted and published, a detailed article on its computational and theoretical properties remains an endeavor for the future.
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole
Mechanism Elucidation through Computational Modeling
Computational modeling serves as a virtual laboratory for dissecting reaction mechanisms at the molecular level. By employing quantum chemical methods, researchers can map out the energetic landscape of a reaction, identifying the most plausible pathways from reactants to products.
A cornerstone of mechanistic computational studies is the location of transition states, which are the energetic maxima along a reaction coordinate. For reactions involving 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, such as nucleophilic aromatic substitution at the C5 position, computational methods like Density Functional Theory (DFT) are frequently employed. mdpi.com The process begins with the optimization of the geometries of the reactants and products. Subsequently, a transition state search is initiated, often using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Once a potential transition state is located, frequency calculations are performed to confirm its identity. A true transition state is characterized by a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The analysis of this imaginary frequency provides insight into the atomic motions that lead from the reactant, through the transition state, to the product.
Further analysis involves tracing the intrinsic reaction coordinate (IRC) from the transition state geometry in both forward and reverse directions. This confirms that the located transition state indeed connects the intended reactants and products, providing a detailed picture of the reaction path.
Below is a hypothetical data table illustrating the kind of geometric parameters that would be examined for a transition state in a nucleophilic substitution reaction on 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole with a generic nucleophile (Nu-).
| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
|---|---|---|---|
| C5-Br Bond Length | 1.890 | 2.250 | - |
| C5-Nu Bond Length | - | 2.100 | 1.850 |
| C3-N2 Bond Length | 1.310 | 1.315 | 1.320 |
| N2-C5 Bond Length | 1.380 | 1.375 | 1.370 |
For a hypothetical reaction of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, the energy profile would be calculated to assess the feasibility of the proposed mechanism. Different computational methods and basis sets can be used to refine these energy calculations, providing a more accurate representation of the reaction energetics.
The following interactive table presents a hypothetical energy profile for a substitution reaction on 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -15.2 |
Structure-Reactivity Relationship (SAR) Studies using Computational Methods
Computational methods are invaluable for conducting Structure-Reactivity Relationship (SAR) studies. By systematically modifying the structure of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole and calculating various electronic and structural parameters, a deeper understanding of its reactivity can be achieved.
For instance, the introduction of different substituents on the cyclopropyl (B3062369) ring or the replacement of the bromine atom with other halogens can significantly impact the molecule's reactivity. mdpi.com Computational SAR studies can quantify these effects by calculating descriptors such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. nih.gov
The electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. The energies of the HOMO and LUMO are important for predicting reactivity in pericyclic reactions and understanding the electronic absorption properties of the molecule. researchgate.net
A hypothetical computational SAR study might explore the effect of substituents on the cyclopropyl group on the activation energy of a nucleophilic substitution at the C5 position. The results could be tabulated as follows to identify trends.
| Substituent on Cyclopropyl Ring | LUMO Energy (eV) | Activation Energy (kcal/mol) |
|---|---|---|
| -H | -1.25 | 25.5 |
| -CH3 | -1.20 | 26.1 |
| -CF3 | -1.45 | 23.8 |
| -CN | -1.52 | 23.2 |
These computational SAR studies can guide the design of new derivatives of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole with tailored reactivity for specific applications.
Advanced Research Applications of 3 Bromo 5 Cyclopropyl 1,2,4 Thiadiazole As a Molecular Scaffold
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural features of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole make it an ideal starting material for constructing more elaborate molecular frameworks. The presence of a halogenated thiadiazole ring provides a reliable anchor point for synthetic elaboration, allowing chemists to build complexity in a controlled and predictable manner.
The bromine atom on the 1,2,4-thiadiazole (B1232254) ring is the key to its utility in building multi-ring systems. Halogenated heterocycles are well-established substrates for a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, effectively "stitching" the thiadiazole core to other cyclic or aromatic structures. Research on related halo-thiadiazoles has demonstrated the feasibility of such transformations. For instance, studies on 3,5-dichloro-1,2,4-thiadiazole have shown that Suzuki-Miyaura coupling reactions can be performed selectively, enabling the synthesis of 3,5-diaryl-1,2,4-thiadiazoles. nih.gov This established reactivity provides a strong basis for the application of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole in similar synthetic strategies.
By leveraging these powerful synthetic methods, the 5-cyclopropyl-1,2,4-thiadiazole moiety can be incorporated into larger, more complex drug-like molecules, including bicyclic and tricyclic systems which are common in modern medicinal chemistry. chemistryviews.orgresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Resulting Structure Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (sp²-sp²) | Aryl/Heteroaryl-thiadiazole |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | C-C (sp²-sp²) | Aryl/Heteroaryl-thiadiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (sp²-sp) | Alkynyl-thiadiazole |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃/BINAP | C-N | Amino-thiadiazole |
| Heck | Alkene | Pd(OAc)₂ | C-C (sp²-sp²) | Alkenyl-thiadiazole |
The cyclopropyl (B3062369) group is a significant feature in medicinal chemistry, prized for its unique structural and electronic properties. scientificupdate.comresearchgate.net It is a small, rigid, and lipophilic moiety that can act as a conformationally restricted bioisostere for other groups, such as a gem-dimethyl group or an alkene. researchgate.netiris-biotech.de This conformational rigidity can be exploited to introduce or influence chirality in a molecule.
In the context of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole, the cyclopropyl ring can serve several roles in chiral synthesis:
Introduction of Stereocenters: By starting with enantiomerically pure cyclopropyl-containing building blocks, a specific stereoisomer of a target molecule can be synthesized.
Diastereoselective Control: The fixed spatial orientation of the cyclopropyl ring can direct the approach of reagents to other parts of the molecule, influencing the stereochemical outcome of subsequent reactions and leading to the selective formation of one diastereomer over another.
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.nethyphadiscovery.com This feature is advantageous in chiral drugs, as it can prevent metabolic racemization or the formation of undesired metabolites.
The incorporation of this scaffold into drug candidates can thus produce conformationally defined molecules, which is critical for achieving high-affinity and selective interactions with chiral biological targets like enzymes and receptors. iris-biotech.debohrium.com
Role in Lead Compound Development for Chemical Biology Research
The 1,2,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them rich starting points for drug discovery. The 1,3,4-thiadiazole (B1197879) isomer, for example, is found in numerous marketed drugs and serves as a versatile core for developing agents with a wide range of biological activities. nih.govresearchgate.neteurekaselect.commdpi.com 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is an exemplary scaffold for lead compound development due to its combination of a proven heterocyclic core with strategically placed functional groups for modification.
Molecular probes are essential tools in chemical biology for identifying and validating biological targets and elucidating their functions. An effective probe requires a core recognition element that binds to the target protein and a functional handle for attaching a reporter group (e.g., a fluorophore, a biotin tag) or a reactive group (e.g., a photo-crosslinker).
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is an excellent platform for this application.
Recognition Element: The 5-cyclopropyl-1,2,4-thiadiazole core can be optimized through medicinal chemistry to selectively bind to a target of interest.
Functional Handle: The bromine atom at the 3-position serves as a versatile and chemoselective handle. Using the cross-coupling reactions described previously (Table 7.1.1), various linker groups terminating in an azide, alkyne, or other reactive moiety can be readily installed. These groups can then be used in bioorthogonal "click" chemistry reactions to attach reporter tags for use in target engagement, proteomics, or cellular imaging experiments.
Combinatorial chemistry is a key strategy for rapidly generating large numbers of diverse molecules for high-throughput screening. The goal is to explore a wide swath of chemical space to identify "hits" with desired biological activity. The structure of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole is ideally suited for this approach.
Using parallel synthesis techniques, the common core (the scaffold) can be reacted with a large collection of diverse building blocks at the reactive bromine site. For example, a Suzuki-Miyaura coupling reaction could be performed in a 96-well plate format, with each well containing a different aryl or heteroaryl boronic acid. This would rapidly generate a library of hundreds or thousands of unique analogs, each retaining the core 5-cyclopropyl-1,2,4-thiadiazole motif but varying at the 3-position. Such libraries are invaluable for screening against biological targets to identify initial lead compounds. researchgate.net
| Scaffold Core | Reaction Type | Building Block (R-Group Source) | Example R-Groups |
|---|---|---|---|
| 5-Cyclopropyl-1,2,4-thiadiazole | Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Phenyl, 4-pyridyl, 3-methoxyphenyl, 2-thienyl |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Phenylethynyl, (Cyclohexyl)ethynyl, (Trimethylsilyl)ethynyl | |
| Buchwald-Hartwig Amination | Amines (R-NH₂) | Aniline, Morpholine, Benzylamine, Piperidine (B6355638) | |
| Stille Coupling | Organostannanes (R-SnBu₃) | Vinyl, 2-furyl, 4-cyanophenyl |
Once a lead compound is identified, the next step is to optimize its properties through the systematic study of structure-activity relationships (SAR). nih.govmdpi.com SAR involves making small, deliberate changes to the molecule's structure and measuring the effect on its biological activity, selectivity, and pharmacokinetic properties. The 3-bromo-5-cyclopropyl-1,2,4-thiadiazole scaffold provides clear vectors for SAR exploration.
Modification at the 3-position: The diverse library generated via combinatorial synthesis provides the initial SAR data. This data reveals which types of substituents (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing, hydrogen bond donors vs. acceptors) are favorable for activity at the 3-position.
Modification at the 5-position: While the cyclopropyl group offers benefits like metabolic stability, SAR studies would explore its replacement with other small, rigid groups (e.g., cyclobutyl) or small alkyl groups (e.g., isopropyl, tert-butyl) to probe the size and nature of the binding pocket.
Scaffold Hopping: In more advanced stages, the 1,2,4-thiadiazole ring itself could be replaced with other bioisosteric heterocycles (e.g., oxadiazole, triazole, thiazole) to fine-tune electronic properties and potential interactions with the biological target. nih.gov
Through iterative cycles of design, synthesis, and testing, SAR studies on derivatives of this scaffold can lead to the optimization of a lead compound into a clinical candidate with potent and selective activity. nih.govnih.gov
Contributions to Material Science and Supramolecular Chemistry
There is no scientific literature available detailing the contributions of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole to material science or supramolecular chemistry.
Precursors for Polymer and Material Synthesis
No published research exists on the use of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole as a precursor for polymer or material synthesis.
Ligands in Coordination Chemistry Research
There are no available studies on the application of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole as a ligand in coordination chemistry research.
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-bromo-5-cyclopropyl-1,2,4-thiadiazole, and how can its purity be validated?
- The synthesis often involves bromination of precursor thiadiazoles or substitution reactions. For example, bromine substitution in thiadiazole derivatives can occur via nucleophilic aromatic substitution (e.g., using secondary amines, as shown in analogous compounds ). Purity validation typically employs HPLC , NMR spectroscopy (to confirm substituent positions), and mass spectrometry (to verify molecular weight). Ensure reaction conditions (e.g., temperature, solvent) preserve the cyclopropyl group, which is sensitive to ring-opening under harsh acidic/basic conditions .
Q. What safety protocols are critical when handling 3-bromo-5-cyclopropyl-1,2,4-thiadiazole?
- This compound likely shares hazards with structurally similar brominated thiadiazoles, including carcinogenicity (H350), organ toxicity (H370), and aquatic toxicity (H410) . Use fume hoods, nitrile gloves, and closed systems for reactions. Store under inert gas (e.g., argon) to prevent decomposition. Waste disposal must comply with regulations for halogenated heterocycles .
Q. How can researchers confirm the regioselectivity of bromine substitution on the thiadiazole ring?
- X-ray crystallography or NOESY NMR can resolve positional ambiguity. For example, in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine substitution at position 2 was confirmed via X-ray, with reactivity influenced by ring electron density . Computational methods (e.g., DFT) may predict preferential sites for electrophilic attack .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole in cross-coupling reactions?
- The cyclopropyl group introduces steric hindrance and electronic effects. For instance, in Suzuki-Miyaura couplings, bulky substituents may slow transmetallation but enhance stability of intermediates. Compare reactivity with analogs like 3-bromo-5-(methylthio)-1,2,4-thiadiazole (), where sulfur substituents increase electron withdrawal, accelerating oxidative addition . Optimize catalysts (e.g., PdCl₂(dppf)) and ligands to mitigate steric challenges .
Q. What strategies mitigate competing side reactions during functionalization of the bromine atom?
- Competing hydrolysis or ring-opening can occur under basic/aqueous conditions. Use anhydrous solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃ instead of NaOH). For amine substitutions, secondary amines (e.g., piperidine) show higher selectivity than primary amines due to reduced nucleophilicity . Monitor reaction progress via TLC or in situ IR to arrest reactions at optimal conversion .
Q. How do structural modifications of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole affect its antimicrobial activity in SAR studies?
- Structure-activity relationship (SAR) studies on similar triazole-thiadiazole hybrids ( ) show that electron-withdrawing groups (e.g., Br, CF₃) enhance bioactivity by increasing membrane permeability. Test derivatives against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using microbroth dilution assays. Correlate logP values (via HPLC) with MICs to optimize lipophilicity .
Q. What analytical techniques resolve contradictions in reported stability data for brominated thiadiazoles?
- Discrepancies in thermal stability may arise from impurities or moisture content. Use DSC/TGA to assess decomposition thresholds and accelerated stability studies (40°C/75% RH for 6 months). For example, 5-bromo-3-methyl-1,2,4-thiadiazole ( ) degrades above 150°C, but cyclopropyl analogs may destabilize earlier due to ring strain .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, stoichiometry) in bromination/cyclopropylation steps .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
- Toxicity Screening : Prioritize in silico models (e.g., ProTox-II) to predict hazards before in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
